1-(Isocyanomethyl)-1H-benzotriazole
Overview
Description
1-(Isocyanomethyl)-1H-benzotriazole (IMBT) is a novel chemical compound with a variety of scientific and industrial applications. It is a heterocyclic compound with a unique structure, consisting of one nitrogen atom, one carbon atom, and three hydrogen atoms. IMBT is a highly versatile compound with a wide range of applications in the fields of organic synthesis, electrochemistry, catalysis, and pharmaceuticals.
Scientific Research Applications
Application in Multicomponent Reactions (MCRs)
- Summary of the Application: The compound “1,3-diisocyano-2,2-bis(isocyanomethyl)propane” is used in unprecedented symmetric fourfold Ugi 4CR and fourfold Passerini 3CR . These reactions are types of multicomponent reactions (MCRs), which are highly efficient reactions where three or more reactants combine to form a product.
- Methods of Application: The synthesis of the compound involves a four-step process . The compound exhibits high functional group tolerance and moderate to high yields, making it suitable for use in these reactions .
- Results or Outcomes: The use of this compound in MCRs can lead to the creation of complex structures, such as MOFs (Metal-Organic Frameworks), COFs (Covalent Organic Frameworks), dendrimers, or artificial organs .
Application in Transition Metal Isocyanide Complexes
- Summary of the Application: Transition metal isocyanide complexes are coordination compounds containing isocyanide ligands . Some isocyanide complexes are used in medical imaging .
- Methods of Application: Isocyanide ligands often install easily, e.g. by treating metal halides with the isocyanide . Many metal cyanides can be N-alkylated to give isocyanide complexes .
- Results or Outcomes: Because isocyanides are both acceptors and donors, they stabilize a broader range of oxidation states than does CO . This advantage is illustrated by the isolation of the homoleptic vanadium hexaisocyanide complex in three oxidation states .
Application in Organic and Biomolecular Chemistry
- Summary of the Application: The compound “1,3-diisocyano-2,2-bis(isocyanomethyl)propane” is used in organic and biomolecular chemistry . The electron withdrawing groups appeared to be more favorable for the reaction to achieve higher yields and stereoselectivities .
- Methods of Application: The synthesis of the compound involves a four-step process . The compound exhibits high functional group tolerance and moderate to high yields, making it suitable for use in these reactions .
- Results or Outcomes: The use of this compound in organic and biomolecular chemistry can lead to the creation of complex structures, such as MOFs, COFs, dendrimers, or artificial organs .
properties
IUPAC Name |
1-(isocyanomethyl)benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-9-6-12-8-5-3-2-4-7(8)10-11-12/h2-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNZXMSOPEFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397045 | |
Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyanomethyl)-1H-benzotriazole | |
CAS RN |
87022-42-2 | |
Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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